Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate
Description
Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 3 and a piperazine-ethyl carboxylate moiety at position 6. This structure combines a lipophilic aromatic system with a polar, ionizable piperazine ring, making it a candidate for targeting protein-protein interactions, particularly in epigenetic regulation (e.g., bromodomains) .
Properties
Molecular Formula |
C18H20N6O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl 4-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H20N6O2/c1-2-26-18(25)23-12-10-22(11-13-23)16-9-8-15-19-20-17(24(15)21-16)14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3 |
InChI Key |
GNHJEXXBNYAANH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-amino-3-phenyl-1,2,4-triazole with 6-chloropyridazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with ethyl chloroformate and piperazine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
The [1,2,4]triazolo[4,3-b]pyridazine core is shared among many analogs, but substituent variations significantly influence biological activity:
Table 1: Substituent Comparison at Core Positions
| Compound | R3 Substituent | R6 Substituent | Key Features |
|---|---|---|---|
| Target Compound | Phenyl | Piperazine-ethyl carboxylate | Enhanced solubility via polar piperazine |
| AZD5153 (BET inhibitor) | 3-Methoxy | Piperidyl-methoxy phenoxy | Bivalent structure for BET inhibition |
| Compound 6 (BRD4 inhibitor) | Trifluoromethyl | Indole-ethyl amine | Lipophilic indole for hydrophobic pockets |
| Lin28-1632 (Lin28 inhibitor) | Methyl | Acetamide-phenyl | Compact structure for Lin28 binding |
| T1–T12 (Pyridazinones) | Chloro/Hydroxy | Fluorophenyl-piperazine | Fluorine enhances metabolic stability |
- Target vs. AZD5153: The target lacks AZD5153’s bivalent methoxy-piperidyl phenoxy group, which is critical for high-affinity BET bromodomain binding . However, its ethyl carboxylate may improve aqueous solubility (~2.5 predicted LogP vs. AZD5153’s 3.8) .
- Target vs.
Piperazine/Piperidine Derivatives
Piperazine and piperidine moieties are common in drug design for their basicity and conformational flexibility:
Table 2: Piperazine/Piperidine-Based Modifications
| Compound | Nitrogen Heterocycle | Functional Group | Impact on Activity |
|---|---|---|---|
| Target Compound | Piperazine | Ethyl carboxylate | Polar, enhances solubility |
| Compound 24 (BRD4 inhibitor) | Piperidine | Carboxylic acid | Ionizable for salt formation |
| N-[2-(4-Fluorophenyl)ethyl]-... | Piperidine | Carboxamide | Stabilizes hydrogen bonding |
Bromodomain Inhibition
- AZD5153: Achieves sub-nanomolar IC50 against BRD4 due to bivalent binding .
- Compound 6 : Targets BRD4 with moderate affinity (IC50 ~100 nM), leveraging its indole-ethyl amine for hydrophobic interactions .
- The phenyl group may mimic AZD5153’s aromatic interactions, but monovalent binding likely reduces potency .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted ADME Properties
| Compound | Molecular Weight | LogP | Solubility (µg/mL) | Key ADME Features |
|---|---|---|---|---|
| Target Compound | 428.4 | 2.5 | 50–100 | High solubility, moderate clearance |
| AZD5153 | 552.6 | 3.8 | <10 | Lipophilic, slow hepatic metabolism |
| Lin28-1632 | 316.3 | 2.0 | >200 | Rapid absorption, short half-life |
- The target’s ethyl carboxylate ester may undergo hydrolysis in vivo, converting to a carboxylic acid metabolite with altered binding properties .
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